molecular formula C11H11FO4 B2492531 Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate CAS No. 1226233-97-1

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B2492531
CAS No.: 1226233-97-1
M. Wt: 226.203
InChI Key: FGOBBRCAZWBYNX-UHFFFAOYSA-N
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Description

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with a molecular formula of C11H11FO4. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 5-fluoro-2-methoxybenzoic acid with methyl 3-oxopropanoate. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(5-methyl-2-methoxyphenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and stability. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-15-10-4-3-7(12)5-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOBBRCAZWBYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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